molecular formula C18H19N3O2S2 B2593636 2-(benzylthio)-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide CAS No. 1020980-06-6

2-(benzylthio)-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide

Cat. No.: B2593636
CAS No.: 1020980-06-6
M. Wt: 373.49
InChI Key: BNJZHHVULJWJFP-UHFFFAOYSA-N
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Description

This compound belongs to the thiazolo[3,2-a]pyrimidine class, characterized by a fused bicyclic core with a thiazole ring. The structure features:

  • Substituents: 2,3,7-Trimethyl groups, a 5-oxo moiety, and a benzylthio-acetamide side chain.
  • Key functional groups: The benzylthio (-S-CH₂C₆H₅) group enhances lipophilicity, while the acetamide linker provides hydrogen-bonding capacity.
  • Synthetic relevance: Analogous compounds are synthesized via condensation reactions using chloroacetic acid, aromatic aldehydes, and sodium acetate in acetic acid/acetic anhydride mixtures ().

Properties

IUPAC Name

2-benzylsulfanyl-N-(2,3,7-trimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S2/c1-11-16(17(23)21-12(2)13(3)25-18(21)19-11)20-15(22)10-24-9-14-7-5-4-6-8-14/h4-8H,9-10H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNJZHHVULJWJFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C(=C(SC2=N1)C)C)NC(=O)CSCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylthio)-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazolopyrimidine Core: This step involves the cyclization of appropriate precursors such as 2-aminothiazole and ethyl acetoacetate under acidic or basic conditions to form the thiazolopyrimidine ring.

    Introduction of the Benzylthio Group: The benzylthio group can be introduced via nucleophilic substitution reactions using benzyl chloride and a suitable thiol precursor.

    Acetamide Formation: The final step involves the acylation of the thiazolopyrimidine derivative with acetic anhydride or acetyl chloride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Sulfoxides and Sulfones: From oxidation reactions.

    Alcohols and Amines: From reduction reactions.

    Various Substituted Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, 2-(benzylthio)-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or antiviral properties, making it a candidate for drug development.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic effects. It may act as an inhibitor of specific enzymes or receptors, contributing to the development of new pharmaceuticals.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and materials science applications.

Mechanism of Action

The mechanism of action of 2-(benzylthio)-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s thiazolopyrimidine core allows it to bind to active sites or allosteric sites, modulating the activity of the target molecule. This can lead to inhibition or activation of biological pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

2.1. Core Structure Variations
Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Melting Point (°C) Yield (%)
Target Compound Thiazolo[3,2-a]pyrimidine 2,3,7-Trimethyl, 5-oxo, benzylthio-acetamide 443.5* Not reported Not reported
Ethyl 2-(2,4,6-trimethoxybenzylidene)-7-methyl-3-oxo-5-phenyl... () Thiazolo[3,2-a]pyrimidine Benzylidene, ester, trimethoxy 586.6 427–428 78
N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropylphenoxy)acetamide (5h, ) 1,3,4-Thiadiazole Benzylthio, phenoxy 413.5* 133–135 88
(2Z)-2-(4-Cyanobenzylidene)-... (11b, ) Thiazolo[3,2-a]pyrimidine 4-Cyanobenzylidene, cyano, furan 403.4 213–215 68

*Calculated based on molecular formula.

  • Core structure impact: Thiazolo[3,2-a]pyrimidine (Target, ): Exhibits a flattened boat conformation in the pyrimidine ring, influencing crystallinity and packing. The fused thiazole ring enhances rigidity compared to monocyclic systems. 1,3,4-Thiadiazole (): Smaller heterocycle with reduced planarity; benzylthio-acetamide derivatives show moderate yields (88%) and melting points (133–135°C).
2.2. Substituent Effects
  • Benzylthio vs. Benzylidene (): Conjugated double bonds (e.g., 2,4,6-trimethoxybenzylidene in ) introduce planarity and π-π stacking capability, critical for crystal packing.
  • Acetamide vs. Ester (): Higher polarity may reduce membrane permeability but improve solubility.
2.4. Pharmacological Potential
  • Anticancer activity: Thiazolo[3,2-a]pyrimidines with electron-withdrawing groups (e.g., cyano in ) show promise in docking studies. The target compound’s trimethyl groups may enhance metabolic stability.
  • Structural insights : The benzylthio group in the target compound could mimic cysteine residues in enzyme active sites, a hypothesis supported by similar thioether-containing inhibitors.

Key Research Findings

  • Crystallography : Substituents like trimethoxybenzylidene induce significant dihedral angles (~80.94°) between aromatic rings, affecting solubility and bioavailability.
  • Synthetic versatility : Chloroacetic acid-mediated condensations are scalable for diverse analogs ().
  • Electronic effects: Cyano groups () and methoxy groups () modulate electron density, influencing reactivity and binding.

Biological Activity

Chemical Structure

This compound belongs to a class of thiazolo-pyrimidine derivatives, which are known for their diverse biological activities. The presence of the benzylthio group may enhance its lipophilicity and ability to penetrate biological membranes.

Biological Activity

Compounds with similar structural features often exhibit a range of biological activities, including:

  • Antimicrobial Activity : Many thiazolo-pyrimidine derivatives have been studied for their potential as antimicrobial agents. They may inhibit bacterial growth by interfering with essential metabolic pathways.
  • Anticancer Properties : Thiazolo-pyrimidines have shown promise in cancer research, potentially acting through mechanisms such as apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : Some derivatives possess anti-inflammatory properties, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.

The exact mechanism of action for this specific compound is not well-documented; however, similar compounds often interact with various biological targets:

  • Enzyme Inhibition : Many thiazolo-pyrimidines inhibit enzymes involved in nucleic acid synthesis or metabolic pathways, contributing to their antimicrobial and anticancer effects.
  • Receptor Modulation : These compounds may also act as modulators of specific receptors involved in signaling pathways crucial for cell proliferation and survival.

Case Studies and Research Findings

While specific case studies on the compound are lacking, related studies provide insights into the potential applications:

  • Inhibition of Cancer Cell Proliferation : Research has shown that thiazolo-pyrimidine derivatives can significantly reduce the viability of various cancer cell lines in vitro. For example, a study demonstrated that a closely related compound induced apoptosis in breast cancer cells through mitochondrial pathway activation.
  • Antimicrobial Efficacy : A series of thiazolo-pyrimidine derivatives were tested against Gram-positive and Gram-negative bacteria, showing significant inhibitory effects. The mechanism was attributed to the disruption of bacterial cell wall synthesis.
  • Anti-inflammatory Studies : Compounds within this class have been evaluated for their ability to reduce pro-inflammatory cytokines in animal models of inflammation. Results indicated a decrease in markers such as TNF-alpha and IL-6 following treatment.

Comparative Analysis

To better understand the potential biological activity of 2-(benzylthio)-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide , it is helpful to compare it with known thiazolo-pyrimidine derivatives:

Compound NameBiological ActivityMechanism
Thiazolo[3,2-a]pyrimidineAntimicrobialEnzyme inhibition
2-Amino-thiazoleAnticancerApoptosis induction
Benzylthio derivativesAnti-inflammatoryCytokine modulation

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